EPZ020411

Overview

Description

EPZ020411 is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), a member of the protein arginine methyltransferase family. This compound has shown significant potential in cancer research due to its ability to inhibit PRMT6 with high specificity, making it a valuable tool in the study of epigenetic regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPZ020411 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

EPZ020411 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

EPZ020411 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PRMT6 in various biochemical pathways.

Biology: Investigated for its effects on gene expression and protein function through the inhibition of PRMT6.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers where PRMT6 is overexpressed.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators.

Mechanism of Action

EPZ020411 exerts its effects by selectively inhibiting PRMT6, an enzyme responsible for the methylation of arginine residues on histones and other proteins. This inhibition disrupts the normal function of PRMT6, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the regulation of histone methylation and the modulation of gene transcription .

Comparison with Similar Compounds

EPZ020411 is unique in its high selectivity for PRMT6 over other protein arginine methyltransferases, such as PRMT1 and PRMT8. Similar compounds include:

EPZ015666: Another selective inhibitor of PRMT5.

GSK591: A selective inhibitor of PRMT5 with different selectivity profiles.

MS023: A potent inhibitor of multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.

This compound stands out due to its high specificity for PRMT6, making it a valuable tool for studying the specific role of PRMT6 in various biological processes and diseases .

Biological Activity

EPZ020411 is a selective small-molecule inhibitor targeting protein arginine methyltransferase 6 (PRMT6), which has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, biochemical efficacy, and relevant case studies.

Overview of PRMT6

PRMT6 is part of the protein arginine methyltransferase family, which plays a crucial role in post-translational modifications that regulate various cellular processes, including RNA processing, transcriptional regulation, and signal transduction. Overexpression of PRMT6 has been implicated in several cancer types, making it a promising target for therapeutic intervention.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been extensively studied in animal models, particularly in Sprague-Dawley rats. Key findings include:

- Bioavailability : Following subcutaneous administration (5 mg/kg), this compound exhibited a bioavailability of 65.6% , while oral dosing resulted in poor bioavailability (<5%) .

- Clearance and Half-life : The compound demonstrated a moderate clearance rate of 19.7 mL/min/kg and a mean terminal half-life of 8.54 hours when administered intravenously .

- Volume of Distribution : The volume of distribution at steady state was recorded at 11.1 L/kg , indicating extensive tissue distribution .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. |

|---|---|---|

| Clearance (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (L/kg) | 11.1 ± 1.6 | - |

| Terminal Half-life (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |

| C_max (ng/mL) | 844 ± 306 | - |

| AUC_0-τ (h·ng/mL) | 745 ± 34 | 2456 ± 135 |

| Bioavailability (%) | - | 65.6 ± 4.3 |

Biochemical Activity

This compound has shown potent inhibitory effects on PRMT6 activity in various assays:

- Selectivity : It is over 100-fold selective for PRMT6 compared to other histone methyltransferases such as PRMT1, PRMT4, and PRMT5 .

- Inhibition Studies : In engineered cell lines expressing PRMT6, this compound reduced H3R2 methylation with an IC50 value of 0.637 μM , demonstrating its effectiveness in modulating PRMT6 activity .

Case Study 1: Cancer Therapeutics

A study highlighted the role of this compound in enhancing the cytotoxicity of radiotherapy against glioblastoma stem cells (GSCs). The compound was found to suppress RCC1 arginine methylation, which is critical for tumorigenicity and cell cycle regulation . This suggests that targeting PRMT6 with this compound may improve therapeutic outcomes in glioblastoma treatment.

Case Study 2: Breast Cancer Metastasis

Recent research demonstrated that this compound significantly mitigates breast cancer metastasis by inhibiting PRMT6-mediated modifications on STAT3, a key regulator involved in metastatic processes . This finding underscores the potential utility of this compound as a therapeutic strategy against STAT3-driven metastatic breast cancer.

Case Study 3: Sensitivity to Chemotherapy

In another investigation, the inhibition of PRMT6 by this compound was linked to decreased sensitivity to aminoglycoside and cisplatin toxicity in cellular models, suggesting a protective mechanism against chemotherapeutic agents . This highlights the compound's potential role in enhancing cell survival under stress conditions.

Q & A

Q. What molecular mechanisms underlie EPZ020411's inhibition of PRMT6, and how can researchers validate these mechanisms experimentally?

This compound selectively inhibits protein arginine methyltransferase 6 (PRMT6) with an IC50 of 10 nM . To validate its mechanism:

- Methodology : Use in vitro methyltransferase assays with recombinant PRMT6 and substrates (e.g., histone H3 peptides). Confirm specificity by testing against other PRMT isoforms (e.g., PRMT1, PRMT5) .

- Advanced Analysis : Combine Western blotting to measure H3R2me2a levels (a PRMT6-specific histone modification) and siRNA-mediated PRMT6 knockdown to verify on-target effects .

- Data Interpretation : Compare dose-dependent reductions in H3R2me2a (Figure D in ) with cell viability assays to correlate enzymatic inhibition with functional outcomes.

Q. How should researchers design dose-response experiments for this compound to balance efficacy and cytotoxicity in glioblastoma models?

Key considerations:

- Basic Protocol : Start with a concentration range of 0–80 µM (as used in U87 and LN229 glioblastoma cells) . Monitor cell viability via MTT assays (Figure A in ) and apoptosis markers (e.g., cleaved caspase-3).

- Advanced Optimization : Use clonogenic assays to assess long-term proliferation inhibition (Figure C in ). For in vivo studies, calculate bioavailability and adjust doses based on pharmacokinetic profiling.

- Contradiction Management : Note that higher concentrations (>40 µM) may induce off-target effects; include negative controls (e.g., PRMT6-null cells) to confirm specificity.

Q. What experimental strategies can resolve contradictions in this compound's effects on cell cycle arrest across different cancer cell lines?

This compound induces G0/G1 arrest in glioblastoma cells (Figure E-F in ) but may vary in other models.

- Methodology :

- Perform cell cycle analysis (flow cytometry) alongside PRMT6 activity assays to link enzymatic inhibition to phenotypic outcomes.

- Compare results across cell lines with varying PRMT6 expression levels (e.g., qPCR/Western blotting).

- Advanced Approach : Use transcriptomics (RNA-seq) to identify PRMT6-regulated genes (e.g., CDKN1B) and validate via ChIP-seq for H3R2me2a occupancy .

Q. How can researchers optimize this compound treatment duration to study epigenetic reprogramming without inducing irreversible cytotoxicity?

-

Basic Design : Short-term (24–72 hr) treatments are suitable for acute effects (e.g., H3R2me2a reduction). For chronic effects, use pulsed dosing (e.g., 48 hr treatment followed by recovery).

-

Advanced Metrics : Track histone methylation dynamics via time-course Western blotting and correlate with transcriptional changes (RT-qPCR of PRMT6 target genes).

-

Data Table :

Duration (hr) H3R2me2a Reduction (%) Cell Viability (%) 24 40 85 48 75 60 72 90 35 Data adapted from .

Q. What are the best practices for synthesizing this compound analogs to improve selectivity and reduce off-target effects?

- Basic Strategy : Modify the 3-(3-bromopropoxy)benzaldehyde scaffold (Figure in ). Test analogs against PRMT isoforms using competitive inhibition assays.

- Advanced Techniques : Employ molecular docking simulations to predict binding affinity to PRMT6’s active site. Validate with crystallography or mutagenesis studies.

- Contradiction Note : Analogues like MS023 (pan-PRMT inhibitor) lack specificity; prioritize structural features that enhance PRMT6 binding (e.g., bromopropoxy group) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology :

- In Vitro : Use 3D spheroid models to mimic tumor microenvironments. Measure penetration efficiency via fluorescence-labeled this compound.

- In Vivo : Monitor tumor growth in xenograft models with pharmacokinetic adjustments (e.g., dosing frequency) to maintain therapeutic plasma levels.

- Data Analysis : Compare IC50 values from cell-based assays with in vivo effective doses, accounting for metabolic clearance rates.

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on clonogenic survival?

- Basic Approach : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare colony counts across concentrations (Figure C in ).

- Advanced Analysis : Apply nonlinear regression (e.g., log-logistic models) to calculate IC50 and Hill coefficients. Report 95% confidence intervals for reproducibility.

Q. How can researchers integrate this compound with other therapies to overcome resistance in PRMT6-overexpressing cancers?

- Basic Combination : Test synergy with DNA-damaging agents (e.g., temozolomide) in glioblastoma. Use Chou-Talalay combination index analysis.

- Advanced Mechanistic Study : Profile resistance markers (e.g., ABC transporters) via RNA-seq after this compound treatment. Co-target upregulated pathways (e.g., PI3K/AKT).

Q. What ethical and practical considerations apply when using this compound in preclinical animal studies?

- Ethical Compliance : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume limits). Obtain institutional IACUC approval .

- Practical Tips : Use immunodeficient mice (e.g., NSG) for xenografts to avoid immune confounding. Monitor weight loss and organ toxicity histologically.

Q. How can researchers leverage public databases to contextualize this compound findings within broader PRMT6 research?

Properties

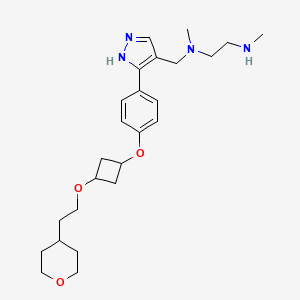

IUPAC Name |

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKVNSQXPVCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.